![molecular formula C13H22N6O4S B3836729 3-(Azepan-1-ylsulfonyl)-1-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)-1-methylurea](/img/structure/B3836729.png)
3-(Azepan-1-ylsulfonyl)-1-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)-1-methylurea
Overview
Description
3-(Azepan-1-ylsulfonyl)-1-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)-1-methylurea is a complex organic compound that belongs to the class of sulfonylureas This compound is characterized by the presence of an azepane ring, a sulfonyl group, and a triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azepan-1-ylsulfonyl)-1-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)-1-methylurea typically involves multiple steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base such as triethylamine.
Formation of the Triazine Ring: The triazine ring is formed through the cyclization of appropriate nitriles or amidines under thermal or catalytic conditions.
Coupling Reactions: The final step involves coupling the azepane, sulfonyl, and triazine moieties using appropriate coupling agents such as carbodiimides or phosphonium salts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: Utilizing batch reactors for precise control over reaction conditions and product quality.
Continuous Flow Reactors: Employing continuous flow reactors for large-scale production, ensuring consistent product yield and purity.
Purification Techniques: Implementing purification techniques such as crystallization, distillation, and chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide or thiol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the triazine ring, where nucleophiles can replace the methoxy group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are typical reducing agents.
Nucleophiles: Amines, thiols, and alkoxides are common nucleophiles used in substitution reactions.
Major Products Formed
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Sulfides, thiols.
Substitution Products: Amino derivatives, thiol derivatives, alkoxy derivatives.
Scientific Research Applications
3-(Azepan-1-ylsulfonyl)-1-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)-1-methylurea has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical agent, particularly in the treatment of metabolic disorders and as an anti-cancer agent.
Agricultural Chemistry: The compound is studied for its herbicidal and pesticidal properties, offering potential solutions for crop protection.
Biological Research: It is used as a tool compound in biological studies to understand its effects on cellular pathways and molecular targets.
Industrial Applications: The compound is explored for its potential use in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(Azepan-1-ylsulfonyl)-1-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)-1-methylurea involves:
Molecular Targets: The compound targets specific enzymes and receptors involved in metabolic pathways and cellular signaling.
Pathways Involved: It modulates pathways such as the insulin signaling pathway, apoptosis, and cell cycle regulation.
Biochemical Interactions: The compound interacts with proteins and nucleic acids, altering their function and activity.
Comparison with Similar Compounds
Similar Compounds
3-(Azepan-1-ylsulfonyl)-1-(4-chloro-6-methyl-1,3,5-triazin-2-yl)-1-methylurea: Similar structure but with a chloro group instead of a methoxy group.
3-(Piperidin-1-ylsulfonyl)-1-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)-1-methylurea: Similar structure but with a piperidine ring instead of an azepane ring.
3-(Morpholin-1-ylsulfonyl)-1-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)-1-methylurea: Similar structure but with a morpholine ring instead of an azepane ring.
Uniqueness
3-(Azepan-1-ylsulfonyl)-1-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)-1-methylurea is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Its azepane ring provides flexibility, while the sulfonyl and triazine groups offer reactivity and potential for diverse applications.
Properties
IUPAC Name |
3-(azepan-1-ylsulfonyl)-1-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)-1-methylurea | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N6O4S/c1-10-14-11(16-12(15-10)23-3)18(2)13(20)17-24(21,22)19-8-6-4-5-7-9-19/h4-9H2,1-3H3,(H,17,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWUWXPURHIMEFA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC(=N1)OC)N(C)C(=O)NS(=O)(=O)N2CCCCCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N6O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.42 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.